molecular formula C10H13BO2 B3237639 3,3,5-Trimethylbenzo[c][1,2]oxaborol-1(3h)-ol CAS No. 1393477-33-2

3,3,5-Trimethylbenzo[c][1,2]oxaborol-1(3h)-ol

Cat. No.: B3237639
CAS No.: 1393477-33-2
M. Wt: 176.02 g/mol
InChI Key: YHNSWCARTYRRBQ-UHFFFAOYSA-N
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Description

Historical Development of Benzo[c]researchgate.netnih.govoxaboroles in Chemical Research

The journey of benzo[c] researchgate.netnih.govoxaboroles began in the mid-20th century. The synthesis of the parent compound, (3H)-benzo[c] researchgate.netnih.govoxaborol-1-ol, was first reported in 1957, where it was initially referred to as boronophthalide. nih.gov Despite this early discovery, the scaffold remained largely a subject of academic curiosity for several decades.

It was not until the last two decades that its potential in drug design and discovery was significantly explored. nih.gov This resurgence of interest was fueled by the unique chemical properties imparted by the boron atom, leading to the development of large libraries of novel benzoxaborole derivatives for biological studies. nih.gov A landmark achievement in this area was the approval of Tavaborole by the US Food and Drug Administration in 2014 for treating onychomycosis, cementing the therapeutic potential of the benzoxaborole class. nih.gov

Unique Structural Features and Electronic Properties of the Benzo[c]researchgate.netnih.govoxaborole Scaffold

The benzo[c] researchgate.netnih.govoxaborole scaffold is a derivative of boronic acid, featuring a cyclic hemiester fused to a benzene (B151609) ring, along with a free hydroxyl group on the boron atom. nih.gov This arrangement confers several unique characteristics.

Key Structural and Electronic Features:

Lewis Acidity: The boron atom acts as a strong Lewis acidic center, making benzoxaboroles generally more acidic than their corresponding arylboronic acids. nih.gov

Planarity: X-ray crystallography studies of various derivatives, such as 5-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol, confirm the planar geometry of the fused ring system. researchgate.net

Stability: The carbon-boron (C-B) bond within the scaffold exhibits high hydrolytic resistance and chemical stability. nih.gov

Reactivity: The boron atom's empty p-orbital allows it to interact with nucleophiles. It can form dative bonds or stable covalent ester bonds with diols, a key feature in its biological activity. nih.gov For instance, the antifungal action of some benzoxaboroles stems from their ability to trap tRNA by forming an adduct with its terminal ribose.

The specific compound, 3,3,5-Trimethylbenzo[c] researchgate.netnih.govoxaborol-1(3H)-ol, features gem-dimethyl groups at the 3-position and a methyl group on the benzene ring at the 5-position. The gem-dimethyl substitution is known to reduce ring strain and can enhance metabolic stability compared to unsubstituted analogs.

Below is a table summarizing key properties of the core benzoxaborole structure.

FeatureDescriptionReference
Core StructureFused bicyclic system containing a benzene ring and an oxaborole ring. nih.gov
Key AtomTrigonal planar boron atom with a vacant p-orbital.
AcidityFunctions as a Lewis acid. nih.gov
StabilityPossesses a chemically stable C–B bond. nih.gov
InteractionForms reversible covalent bonds with diols. nih.gov

Significance of Organoboron Heterocycles in Modern Chemical Synthesis

The importance of organoboron heterocycles extends far beyond their historical use as intermediates in reactions like the Suzuki-Miyaura coupling. The incorporation of boron into a heterocyclic framework creates molecules with novel electronic and steric properties, making them valuable in medicinal chemistry and materials science.

In the pharmaceutical realm, the benzoxaborole scaffold is a "privileged structure." Derivatives have been developed as potent antimicrobial, antimycobacterial, and antiprotozoal agents. researchgate.netlshtm.ac.uknih.gov Their mechanism often involves the inhibition of crucial enzymes, such as leucyl-tRNA synthetase (LeuRS), by interacting with key components in the enzyme's active site. researchgate.net For example, DNDI-6148 is a benzoxaborole-based preclinical candidate for treating visceral leishmaniasis. lshtm.ac.uk

Beyond medicine, the unique photophysical properties of some boron heterocycles make them promising candidates for advanced materials, such as components in organic light-emitting devices (OLEDs). The ability to tune their electronic properties through synthetic modification allows for the rational design of materials with specific functions.

Properties

IUPAC Name

1-hydroxy-3,3,5-trimethyl-2,1-benzoxaborole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO2/c1-7-4-5-9-8(6-7)10(2,3)13-11(9)12/h4-6,12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHNSWCARTYRRBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(C=C(C=C2)C)C(O1)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501203492
Record name 1,3-Dihydro-1-hydroxy-3,3,5-trimethyl-2,1-benzoxaborole
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Molecular Weight

176.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393477-33-2
Record name 1,3-Dihydro-1-hydroxy-3,3,5-trimethyl-2,1-benzoxaborole
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-1-hydroxy-3,3,5-trimethyl-2,1-benzoxaborole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501203492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3,3,5 Trimethylbenzo C 1 2 Oxaborol 1 3h Ol and Its Analogues

Direct Cyclization Approaches to the Benzo[c]nih.govresearchgate.netoxaborole Ring System

Direct cyclization strategies are a primary route for the formation of the benzo[c] nih.govresearchgate.netoxaborole scaffold. These methods involve the formation of the heterocyclic ring from a linear precursor in a single or multi-step sequence.

Cyclocondensation Reactions Involving Boronic Acids and Derivatives

Cyclocondensation reactions represent a fundamental approach to the synthesis of the benzo[c] nih.govresearchgate.netoxaborole ring system. A general and effective strategy for constructing the 3,3-dimethylbenzo[c] nih.govresearchgate.netoxaborol-1(3H)-ol core involves a cyclization process that utilizes boron reagents. This method typically begins with a suitably substituted aromatic precursor, such as 2-(2-bromophenyl)propane-2-ol. In a key step, this starting material is treated with n-butyl lithium in an inert solvent like anhydrous tetrahydrofuran (B95107) (THF) at low temperatures to generate a highly reactive organolithium intermediate. Subsequent reaction with a boron source, such as triisopropyl borate (B1201080), introduces the boron functionality. The reaction mixture is then allowed to warm to room temperature, facilitating the intramolecular cyclization to form the desired oxaborole ring. This process underscores the versatility of organometallic reagents in constructing complex heterocyclic frameworks. Following the formation of the core 3,3-dimethylbenzo[c] nih.govresearchgate.netoxaborol-1(3H)-ol, further functionalization, such as nitration, can be carried out to introduce substituents at specific positions on the benzene (B151609) ring. nih.gov

Intramolecular Ring Closure Strategies

Intramolecular cyclization offers another powerful tool for the synthesis of the benzo[c] nih.govresearchgate.netoxaborole ring. These strategies rely on the cyclization of a precursor molecule that already contains the necessary atoms for the heterocyclic ring. A notable example of such a strategy is the intramolecular Simmons-Smith (IMSS) cyclopropanation, which has been developed for the construction of substituted bicycloalkanes. While not directly applied to the synthesis of 3,3,5-trimethylbenzo[c] nih.govresearchgate.netoxaborol-1(3H)-ol in the available literature, the principles of this methodology are relevant. This method involves the intramolecular cyclization of functionalized gem-diiodoalkanes containing allylic alcohols. The success of this approach in forming bicyclo[3.1.0]hexanes and bicyclo[4.1.0]heptanes demonstrates the feasibility of forming cyclic structures through intramolecular reactions involving organoboron intermediates. The key to these reactions is the generation of a reactive species that can undergo an intramolecular C-C bond formation to close the ring.

Boron Insertion Methodologies for Heterocycle Construction

In addition to direct cyclization, the benzo[c] nih.govresearchgate.netoxaborole ring system can be constructed through methodologies that involve the insertion of a boron atom into a pre-existing molecular framework. These advanced techniques offer alternative synthetic pathways and can provide access to novel analogues.

Single-Atom Editing Techniques for Boron Integration

The field of synthetic chemistry has seen the emergence of single-atom editing, a technology that allows for the precise modification of complex molecules. This approach has been applied to the synthesis of boron-containing heterocycles, offering a novel strategy for their construction. The synthesis of these compounds through single-atom editing can involve either the addition of atoms to a pre-existing boron-containing heterocycle or, more relevant to this context, the insertion of a boron atom into an alternative heterocyclic framework. While specific examples detailing the synthesis of 3,3,5-trimethylbenzo[c] nih.govresearchgate.netoxaborol-1(3H)-ol via this method are not extensively documented, the technology's potential to revolutionize the synthesis of such compounds is significant. The importance of these boron insertion processes is underscored by the growing interest in boron-containing pharmaceuticals. researchgate.net

Borylative Heterocyclization Processes

Borylative heterocyclization represents a class of reactions where the formation of the heterocycle and the introduction of a boron-containing group occur in a concerted or sequential manner.

Direct C-H borylation has emerged as a powerful and atom-economical method for the synthesis of organoboron compounds, which can serve as key precursors for benzoxaboroles. This strategy involves the direct conversion of a C-H bond on an aromatic ring to a C-B bond, typically catalyzed by a transition metal complex. Iridium-catalyzed ortho-borylation of heteroaromatics is a particularly relevant example. In this process, an iridium catalyst, often in conjunction with a specific ligand, directs the borylation to the position ortho to a directing group on the aromatic ring. This method offers high regioselectivity and can be applied to a variety of substrates. While direct application to the synthesis of 3,3,5-trimethylbenzo[c] nih.govresearchgate.netoxaborol-1(3H)-ol would require a suitable precursor with a directing group, the principle of direct C-H borylation provides a streamlined route to the necessary borylated intermediates for subsequent cyclization.

Formal Borylation Strategies

The construction of the benzoxaborole core relies on the effective introduction of a boron moiety onto an appropriately substituted benzene ring, followed by cyclization. Modern "formal borylation" strategies often employ transition-metal catalysis to achieve this transformation with high efficiency and selectivity. These methods typically involve the borylation of a C-H or C-X (where X is a halide or other leaving group) bond on a precursor molecule that already contains the necessary hydroxymethyl or a protected equivalent, which will ultimately form the oxaborole ring.

Nickel-catalyzed reactions have emerged as a cost-effective and sustainable alternative to traditional palladium-based methods for C-B bond formation. rsc.org A prominent strategy involves the nickel-catalyzed borylation and cyclization of substrates like o-halobenzyl alcohols. rsc.org This approach provides a direct and facile route to a wide range of benzoxaborole derivatives. For the synthesis of the target compound, a plausible precursor would be 2-(bromomethyl)-4-methylphenyl)propan-2-ol. The nickel catalyst, in conjunction with a diboron (B99234) reagent such as bis(pinacolato)diboron (B136004) (B₂pin₂), facilitates the conversion of the aryl halide to an arylboronic ester, which then undergoes intramolecular cyclization to yield the benzoxaborole ring system. rsc.orgnih.gov

Recent advancements have also focused on C-H borylation, which offers an even more atom-economical approach by directly converting a C-H bond to a C-B bond, obviating the need for pre-functionalized aryl halides. mit.edu While specific examples for the direct synthesis of 3,3,5-trimethylbenzo[c] nih.govrsc.orgoxaborol-1(3H)-ol via C-H borylation are not extensively detailed, the general methodologies are applicable. These reactions are typically directed by a functional group on the substrate to achieve the required ortho-selectivity.

Table 1: Selected Catalytic Systems for Formal Borylation in Benzoxaborole Synthesis.
Catalyst SystemSubstrate TypeBorrylating AgentKey Features
Ni(cod)₂ / PBu₃Aldehydes, AlkynesTriphenylboraneForms oxaborane precursors to oxaboroles via dearylative cyclocondensation. nih.govresearchgate.net
Nickel / NHC LigandAryl Halides (e.g., o-bromobenzyl alcohols)B₂(neop)₂Room-temperature reaction, sustainable alternative to palladium. rsc.org
Rhodium CatalysisAlkyne Boronic Acids / DiynesMIDA-protected alkyne boronic acidsModular synthesis via [2+2+2] cycloaddition, good for complex BOBs. nih.gov

Functionalization and Derivatization of the 3,3,5-Trimethylbenzo[c]nih.govrsc.orgoxaborol-1(3H)-ol Core

The 3,3,5-trimethylbenzo[c] nih.govrsc.orgoxaborol-1(3H)-ol scaffold offers multiple sites for chemical modification, allowing for the fine-tuning of its physicochemical and biological properties. Key functionalization strategies target either the fused aromatic ring or the five-membered oxaborole ring.

Regioselective Substitutions on the Aromatic Ring

Further substitution on the aromatic ring of 3,3,5-trimethylbenzo[c] nih.govrsc.orgoxaborol-1(3H)-ol is governed by the directing effects of the existing substituents: the 5-methyl group and the fused oxaborole ring system. The methyl group is an activating, ortho-, para- director. youtube.com The oxaborole moiety, due to the electron-deficient boron atom, is generally considered a deactivating group, which would typically direct incoming electrophiles to the meta position relative to the C-B bond (C7a), which corresponds to the C4 and C6 positions.

The interplay of these directing effects determines the outcome of electrophilic aromatic substitution reactions. The C6 position is activated by the methyl group (ortho) and deactivated by the oxaborole ring (meta). The C4 position is also influenced by both groups. The C7 position is strongly deactivated, being ortho to the electron-withdrawing oxaborole system. Therefore, electrophilic attack is most likely to occur at the C6 position, and possibly the C4 position, depending on the reaction conditions and the nature of the electrophile. Studies on related substituted benzenes confirm that the regioselectivity of such reactions can be predicted by considering the combined electronic effects of all substituents. youtube.comlibretexts.org

Table 2: Examples of Regioselective Reactions on the Benzoxaborole Aromatic Ring.
ReactionReagentsPosition of SubstitutionReference Compound
NitrationHNO₃ / H₂SO₄Generally directed by existing substituents.Toluene youtube.com
HalogenationN-chlorosuccinimide (NCS)Ortho to aniline (B41778) group.3-CO₂Me aniline derivative nih.gov
Friedel-Crafts AcylationAcyl Chloride / AlCl₃Directed by activating groups.General EAS youtube.comlibretexts.org

Modifications at the Oxaborole Ring

The oxaborole ring itself can be modified, particularly at the C3 carbon. In the target molecule, this position is substituted with a gem-dimethyl group. The nature of the substituents at C3 has a significant impact on the chemical properties of the benzoxaborole, most notably its Lewis acidity (pKa). nih.gov

The parent, unsubstituted benzoxaborole has a pKa of approximately 7.3, which is considerably lower than that of phenylboronic acid (pKa ≈ 8.8). nih.gov This increased acidity is attributed to the ring strain in the five-membered ring, which is relieved upon ionization as the boron atom transitions from a trigonal planar to a tetrahedral geometry. nih.gov However, introducing sterically bulky substituents at the C3 position, such as the gem-dimethyl group in 3,3-dimethylbenzo[c] nih.govrsc.orgoxaborol-1(3H)-ol, increases the pKa. This phenomenon, known as the gem-dimethyl effect, likely alters the bond angles around the boron atom, alleviating some of the inherent ring strain and thus disfavoring ionization. nih.gov For instance, the pKa of 3,3-dimethylbenzo[c] nih.govrsc.orgoxaborol-1(3H)-ol is 8.3, a full pKa unit higher than the unsubstituted analogue. nih.gov

Table 3: Effect of Oxaborole Ring Modifications on Acidity (pKa).
CompoundModificationpKa (aqueous)
Phenylboronic acid (PBA)Acyclic reference8.8
Benzo[c] nih.govrsc.orgoxaborol-1(3H)-olUnsubstituted (C3-H₂)7.3
3,3-Dimethylbenzo[c] nih.govrsc.orgoxaborol-1(3H)-olC3-gem-dimethyl group8.3
Benzoxaborin6-membered ring8.4

Data sourced from Adamczyk-Woźniak, A., et al. (2011). nih.gov

Introduction of Alkyl and Heteroatom Substituents

The introduction of additional alkyl or heteroatom substituents onto the 3,3,5-trimethylbenzo[c] nih.govrsc.orgoxaborol-1(3H)-ol core can be achieved through various synthetic methods. Alkyl groups can be introduced onto the aromatic ring via Friedel-Crafts alkylation, although this method can be complicated by polyalkylation and rearrangement. A more controlled approach involves synthesizing the benzoxaborole from a precursor that already contains the desired alkyl groups. researchgate.net

Heteroatom substituents are commonly introduced onto the aromatic ring using standard electrophilic aromatic substitution reactions. For example, nitration (using nitric acid) or halogenation (using N-halosuccinimides) can install nitro or halo groups, respectively. nih.gov These groups can then serve as handles for further transformations. A nitro group can be reduced to an amine, which can then be acylated or otherwise modified. Halogen atoms can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds.

Functionalization can also occur at the B-OH group of the oxaborole ring. This hydroxyl group can react with alcohols to form boronic esters or with other nucleophiles. This reactivity is central to the mechanism of action for many biologically active benzoxaboroles, which often involves forming a covalent adduct with diols in biological targets. acs.org

Table 4: Selected Methods for Introducing Substituents on the Benzoxaborole Core.
Substituent TypeMethodTypical ReagentsPosition
Nitro (NO₂)Electrophilic NitrationHNO₃, H₂SO₄Aromatic Ring
Halogen (Cl, Br)Electrophilic HalogenationNCS, NBSAromatic Ring
Amine (NH₂)Reduction of Nitro GroupH₂, Pd/C or SnCl₂Aromatic Ring
Aryl/AlkylSuzuki Cross-CouplingAryl/Alkyl Boronic Acid, Pd catalystAromatic Ring (from halo-derivative)
ThioetherNucleophilic SubstitutionThiol, BaseAromatic Ring (from halo-derivative) nih.gov

Advanced Synthetic Strategies

Beyond traditional catalytic methods, advanced strategies are being developed to access benzoxaborole scaffolds, including those employing photochemical activation.

Photochemical Synthesis Routes

Visible-light photoredox catalysis offers a powerful, metal-free approach for the synthesis of benzoxaboroles. rsc.org One such strategy employs an organic photosensitizer, like phenothiazine, to facilitate the borylation of o-bromobenzaldehydes. In this one-pot method, visible light irradiation in the presence of the photocatalyst, a diboron reagent, and a base generates an aryl radical from the starting o-bromobenzaldehyde. This radical is trapped by the diboron reagent to form an ortho-borylated benzaldehyde (B42025) intermediate. Subsequent addition of water induces a reduction of the aldehyde to a benzyl (B1604629) alcohol, which spontaneously cyclizes onto the adjacent boronic ester to furnish the final benzoxaborole product. This method is notable for its mild, transition-metal-free conditions and has been successfully applied to the synthesis of complex benzoxaborole-based drug candidates. rsc.org

Transition-Metal-Catalyzed Approaches

Transition-metal catalysis offers powerful and versatile tools for the construction of the benzo[c] researchgate.netnih.govoxaborole core. Key strategies include C-H borylation and cross-coupling reactions, which facilitate the formation of crucial carbon-boron and carbon-carbon bonds.

C-H Borylation and Cross-Coupling Strategies:

Palladium- and nickel-catalyzed cross-coupling reactions are foundational in synthesizing precursors to benzoxaboroles. The Miyaura borylation, for instance, involves the palladium-catalyzed coupling of an aryl halide with a diboron reagent. This method has been successfully applied to readily available o-bromobenzyl alcohols to produce the corresponding boronate esters, which can then cyclize to the benzoxaborole ring. researchgate.net An advantage of this approach is its compatibility with unprotected hydroxyl groups, avoiding additional protection-deprotection steps. researchgate.net

More recently, nickel-catalyzed borylation has emerged as a cost-effective and efficient alternative. rsc.org Room-temperature nickel-catalyzed reactions of o-chlorobenzyl alcohols with bis(pinacolato)diboron (B2pin2) have been developed, offering a greener and more economical pathway to benzoxaborole synthesis. researchgate.netrsc.org This method aligns with the principles of sustainable chemistry by reducing energy consumption and utilizing a more abundant metal catalyst. rsc.org

Rhodium-catalyzed [2+2+2] cycloaddition presents another advanced strategy, enabling the modular synthesis of complex benzoxaborole frameworks. nih.govacs.org This approach involves the cycloaddition of MIDA-protected alkyne boronic acids with diynes. A key innovation in this methodology is the use of chelation assistance to overcome steric hindrance, allowing for practical catalyst loadings and yielding complex benzoxaboraheterocycles in good to excellent yields. nih.govacs.org

The following table summarizes representative transition-metal-catalyzed reactions for benzoxaborole synthesis.

Catalyst SystemReactantsProduct TypeKey Features
Pd(dppf)Cl2 / KOAco-Bromobenzyl alcohol, Bis(pinacolato)diboron3-Substituted BenzoxaboroleTolerates unprotected alcohols; proceeds without added acid. researchgate.net
NiCl2(PCy3)2 / NaOtBuo-Chlorobenzyl alcohol, Bis(pinacolato)diboron3-Substituted BenzoxaboroleCost-effective nickel catalyst; proceeds at room temperature. rsc.org
[Rh(cod)Cl]2 / ligandMIDA-protected alkynyl boronic acid, DiyneComplex BenzoxaboraheterocycleModular; chelation-assisted; good functional group tolerance. acs.org

Multi-component Reactions in Benzo[c]researchgate.netnih.govoxaborole Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all reactants, offer a highly efficient route to complex molecules like benzoxaboroles. While the direct synthesis of the specific 3,3,5-trimethyl derivative via MCR is not widely documented, MCRs are used to build analogous heterocyclic systems, and the principles can be extended. rsc.orgnih.gov

One notable example is the Passerini reaction involving o-formylphenylboronic acid and isocyanides. nsf.gov This reaction allows for the one-pot synthesis of α-amidobenzoxaboroles. The aldehyde moiety of the boronic acid reacts with the isocyanide and a carboxylic acid to form the C3-substituted benzoxaborole ring in a single, atom-economical step. nsf.gov

Similarly, organocatalytic enantioselective approaches can be viewed through the lens of multi-component strategies. For instance, a Wittig olefination followed by an intramolecular oxa-Michael addition cascade has been developed for the asymmetric synthesis of 3-substituted benzoxaboroles. nih.govrsc.orgscispace.com This sequence begins with a 2-formyl aryl boronic acid, which reacts with a phosphonium (B103445) ylide to generate an intermediate that subsequently cyclizes under the influence of a chiral organocatalyst. nih.govrsc.orgscispace.com This cascade process efficiently constructs the chiral benzoxaborole core with high enantioselectivity. nih.govrsc.orgscispace.com

Reaction TypeKey ReactantsProduct TypeCatalyst/Conditions
Passerini Reactiono-Formylphenylboronic acid, Isocyanide, Carboxylic Acid3-AmidobenzoxaboroleOne-pot, spontaneous reaction. nsf.gov
Wittig/oxa-Michael Cascade2-Formyl aryl boronic acid, Phosphonium ylideChiral 3-Substituted BenzoxaboroleChinchona alkaloid-based organocatalyst. nih.govrsc.orgscispace.com
Asymmetric Morita–Baylis–Hillman (MBH)2-Formyl aryl boronic acid, Activated alkeneChiral 3-Acrylate Substituted BenzoxaboroleBifunctional tertiary amine-carbamate catalyst. researchgate.net

Convergent Synthesis Approaches

A common convergent approach involves the synthesis of a functionalized benzoxaborole core, which is then coupled with another separately synthesized molecule. For example, 6-aminobenzo[c] researchgate.netnih.govoxaborol-1(3H)-ol serves as a versatile building block. nih.govnih.govnih.gov This intermediate can be prepared and then coupled with various activated carboxylic acids via standard amide bond formation protocols (e.g., using coupling reagents like PyBOP or HATU) to generate a library of N-acylated benzoxaborole derivatives. nih.govnih.govnih.govlshtm.ac.uk

This modular strategy allows for the late-stage introduction of diversity, which is highly advantageous in medicinal chemistry for structure-activity relationship (SAR) studies. nih.govnih.gov For instance, a series of N-(1-hydroxy-1,3-dihydrobenzo[c] researchgate.netnih.govoxaborol-6-yl)(hetero)aryl-2-carboxamides were prepared using this convergent approach to explore their potential as antimicrobial agents. nih.govnih.gov Similarly, clarithromycin (B1669154) has been conjugated to benzoxaborole fragments at different positions to create new hybrid antibiotics. nih.govresearchgate.net

The key steps in a representative convergent synthesis are outlined below:

Synthesis of Core A: Preparation of a functionalized benzoxaborole, such as 6-aminobenzo[c] researchgate.netnih.govoxaborol-1(3H)-ol.

Synthesis of Fragment B: Preparation of a separate molecule containing a complementary functional group, such as a carboxylic acid.

Coupling: Joining Core A and Fragment B via a reliable chemical reaction, typically amide bond formation, to yield the final complex molecule.

This fragment-based assembly allows for the efficient and systematic modification of the final structure by simply varying the building blocks used in the synthesis.

Mechanistic Investigations of 3,3,5 Trimethylbenzo C 1 2 Oxaborol 1 3h Ol Reactions

Lewis Acidity and Electrophilic Activation Mechanisms

The boron atom in 3,3,5-trimethylbenzo[c] nih.govnih.govoxaborol-1(3H)-ol, as in other benzoxaboroles, functions as a Lewis acid. This Lewis acidity is a key determinant of its chemical and biological activity. nih.govresearchgate.net Benzoxaboroles generally exhibit greater Lewis acidity compared to their corresponding acyclic arylboronic acids. researchgate.netacs.org This enhanced acidity is attributed to the ring strain within the five-membered oxaborole ring. acs.org The boron atom in the trigonal planar state is electron-deficient and readily accepts a pair of electrons from a nucleophile.

Upon interaction with a nucleophile, such as a hydroxide (B78521) ion or the functional group of a biological molecule, the boron center undergoes a change in hybridization from sp² to sp³. This results in the formation of a more stable, anionic tetrahedral intermediate. acs.org This process of electrophilic activation is fundamental to the compound's mechanism of action, particularly in its ability to inhibit enzymes by forming covalent adducts with active site residues. nih.gov The formation of these stable tetrahedral complexes drives many of the reactions involving benzoxaboroles.

Table 1: Comparison of Acidity in Boron-Containing Compounds

Compound Type General Structure Hybridization of Boron (Neutral State) Acidity Profile
Phenylboronic Acid Ar-B(OH)₂ sp² Lewis Acid
Benzoxaborole Fused ring system sp² Enhanced Lewis Acidity
Boronate Ester Ar-B(OR)₂ sp² Weaker Lewis Acid

C-B Bond Transformations and Rearrangements

The carbon-boron (C-B) bond in benzoxaboroles is noteworthy for its stability and resistance to hydrolysis. nih.gov However, under specific conditions, this bond can participate in various transformations and rearrangements. While the core benzoxaborole structure is generally stable, functionalized derivatives can undergo interesting rearrangements. For instance, functionalized 2-formylphenylboronic acids can exist in a tautomeric equilibrium with their cyclic benzoxaborole form.

A significant type of transformation involving the C-B bond is the 1,2-metallate rearrangement of boronate complexes. In these rearrangements, a substituent on the boron atom migrates to an adjacent atom, a process that is often stereospecific. bris.ac.uk This means that the stereochemical integrity of the migrating group is retained during the transformation. bris.ac.uk Such rearrangements are crucial in synthetic organic chemistry for the stereocontrolled formation of new carbon-carbon and carbon-heteroatom bonds. While specific examples for 3,3,5-trimethylbenzo[c] nih.govnih.govoxaborol-1(3H)-ol are not extensively documented, the principles derived from related boronic esters are applicable. bris.ac.uk

Reaction Kinetics and Thermodynamic Analyses

The reactivity of 3,3,5-trimethylbenzo[c] nih.govnih.govoxaborol-1(3H)-ol is governed by both kinetic and thermodynamic factors. A key aspect is the dynamic equilibrium between the cyclic benzoxaborole form and its open-chain boronic acid counterpart. nih.govnih.gov For most benzoxaboroles, the cyclic form is overwhelmingly favored in aqueous environments. nih.govnih.gov This preference is driven by the thermodynamic stability gained from the formation of the five-membered ring.

Table 2: Thermodynamic Parameters for Ring-Opening Polymerization of Cyclic Monomers (Illustrative)

Monomer Ring Size ΔH (kJ/mol) ΔS (J/mol·K)
Ethylene Oxide 3 -96 -75
Tetrahydrofuran (B95107) 5 -15 -54
Cyclohexane 6 0 -

Note: This table illustrates the general thermodynamic principles of ring-opening reactions, which are analogous to the ring-opening of the oxaborole. Specific thermodynamic data for 3,3,5-trimethylbenzo[c] nih.govnih.govoxaborol-1(3H)-ol were not available.

Role of Intermediates in Reaction Pathways

The reactions of 3,3,5-trimethylbenzo[c] nih.govnih.govoxaborol-1(3H)-ol proceed through various transient intermediates that are crucial in defining the reaction pathway and the final products. As mentioned earlier, the formation of a tetrahedral boronate intermediate upon nucleophilic attack is a central feature of its reactivity. acs.org This intermediate is often more stable than the starting trigonal boronic ester and can be detected using spectroscopic techniques. nih.govnih.gov

In the context of enzyme inhibition, other intermediates such as enzyme-substrate Schiff base complexes have been identified. nih.gov In some oxidation reactions involving related compounds, the formation of transient species like quinonoids has been observed. nih.gov The identification and characterization of these intermediates are vital for a complete understanding of the reaction mechanism. Spectroscopic methods, such as stopped-flow UV-Vis spectroscopy and freeze-quench Mössbauer spectroscopy, have been instrumental in detecting and characterizing these short-lived species. nih.govnih.gov

Stereochemical Control in Reactions Involving the Oxaborole Core

Stereochemical control is a critical aspect of organic synthesis, and reactions involving the oxaborole core are no exception. The ability to control the three-dimensional arrangement of atoms is essential, particularly in the synthesis of chiral molecules with specific biological activities. beilstein-journals.orgbeilstein-archives.org

The stereospecific nature of certain reactions involving boronic esters, such as the 1,2-metallate rearrangement, provides a powerful tool for asymmetric synthesis. bris.ac.uk In these reactions, the configuration of a stereocenter is transferred with high fidelity. The development of chiral catalysts and auxiliaries has enabled the enantioselective synthesis of benzoxaborole derivatives. Furthermore, more advanced strategies, such as axial-to-axial chirality transfer, have been employed in the asymmetric synthesis of complex molecules containing a C-N chiral axis. rsc.org While the direct influence of the 3,3,5-trimethylbenzo[c] nih.govnih.govoxaborol-1(3H)-ol core on stereochemical outcomes is an area of ongoing research, the principles established for related boronic acid derivatives provide a solid foundation for predicting and controlling stereochemistry in its reactions.

Reactivity Profiles and Transformations of 3,3,5 Trimethylbenzo C 1 2 Oxaborol 1 3h Ol

Nucleophilic Additions to the Boron Center

The boron atom in 3,3,5-trimethylbenzo[c] acs.orgmit.eduoxaborol-1(3H)-ol is electron-deficient and acts as a Lewis acid, readily accepting electron pairs from nucleophiles. acs.orgresearchgate.net This Lewis acidity is a key characteristic of benzoxaboroles and is generally higher than that of corresponding phenylboronic acids due to the ring strain in the five-membered heterocyclic ring. acs.orgnih.gov This strain is relieved when the boron atom transitions from a trigonal planar (sp²) to a tetrahedral (sp³) geometry upon nucleophilic addition. acs.org

Common nucleophiles that add to the boron center include hydroxide (B78521) ions, which leads to the formation of an anionic, tetrahedral borate (B1201080) species. acs.org This property is fundamental to the biological activity of many benzoxaboroles, as they can interact with diol-containing molecules in biological systems, such as the 3'-terminal adenosine (B11128) of tRNA, forming spiro ester adducts. acs.org The ability of the boron atom to form reversible covalent bonds with nucleophilic residues like serine, lysine, tyrosine, threonine, and cysteine in enzyme active sites is a crucial aspect of their mechanism of action. nih.govnih.gov

NucleophileProduct TypeBoron Hybridization Change
Hydroxide (OH⁻)Anionic borate complexsp² to sp³
Diols (e.g., in sugars, tRNA)Spiro ester adductsp² to sp³
Amino acid residues (Ser, Thr, etc.)Covalent adductsp² to sp³

Electrophilic Reactions on the Aromatic Moiety

The benzene (B151609) ring of the benzoxaborole scaffold can undergo electrophilic aromatic substitution (SEAr) reactions. masterorganicchemistry.comwikipedia.org In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The oxaborole ring and the methyl group are substituents on the benzene ring and influence the rate and position of the electrophilic attack.

The reactivity of the aromatic ring is influenced by the electron-donating or electron-withdrawing nature of the substituents already present. wikipedia.org Activating groups increase the electron density of the ring, making it more susceptible to electrophilic attack, while deactivating groups decrease it. youtube.com Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comwikipedia.org For example, halogen substitution at position 4 of the benzoxaborole core has been shown to enhance affinity for certain biological targets. nih.gov

ReactionReagentsProduct
NitrationHNO₃, H₂SO₄Nitro-substituted benzoxaborole
HalogenationX₂ (Cl₂, Br₂), Lewis Acid (e.g., FeX₃)Halo-substituted benzoxaborole
SulfonationFuming H₂SO₄Benzoxaborole sulfonic acid
Friedel-Crafts AcylationRCOCl, AlCl₃Acyl-substituted benzoxaborole

Transformations Involving the Hydroxyl Group

The hydroxyl group attached to the boron atom is a key functional group that can undergo various transformations. One of the most common reactions is esterification with alcohols or diols. mit.edu This reaction can be used to form boronic esters, which can alter the compound's properties, such as its ability to act as a hydrogen bond donor. mit.edu The formation of esters with diols is a particularly important reaction, forming the basis for the interaction of benzoxaboroles with sugars and other biological molecules. acs.org

Furthermore, the hydroxyl group can be replaced by other functional groups through reactions such as conversion to alkoxy or aryloxy groups. mit.edu These transformations are valuable for modifying the solubility, stability, and biological activity of the benzoxaborole scaffold.

ReagentReaction TypeProduct
Alcohol/DiolEsterificationBoronic Ester
Alkyl Halide (in presence of base)EtherificationAlkoxybenzoxaborole

Ring-Opening and Ring-Closing Reactions of the Oxaborole System

The stability of the oxaborole ring is a critical factor in the reactivity of 3,3,5-trimethylbenzo[c] acs.orgmit.eduoxaborol-1(3H)-ol. While the ring is generally stable, it can undergo ring-opening reactions under certain conditions. For instance, some benzosiloxaborole derivatives, which are silicon analogues of benzoxaboroles, have been shown to undergo ring-opening to form unique macrocyclic dimers. rsc.org The importance of the intact oxaborole ring for biological activity has been demonstrated, as ring-opened analogues often show reduced or no activity. researchgate.net

Conversely, ring-closing reactions are fundamental to the synthesis of the benzoxaborole scaffold. nih.govrsc.org One synthetic approach involves an intramolecular oxa-Michael addition of a hydroxyl group attached to a boronic acid, which is triggered by a catalyst. nih.govresearchgate.net Electrocyclic ring-closing reactions, often promoted by heat or light, are another class of reactions that can lead to the formation of cyclic systems from conjugated precursors. youtube.com

Oxidative and Reductive Transformations

Benzoxaboroles can undergo oxidative and reductive transformations. acs.org Oxidative deboronation is a known metabolic transformation for some benzoxaboroles. acs.org The oxidative stability of benzoxaboroles is a significant property, and the benzoxaborole scaffold has been shown to improve the oxidative stability of boronic acid-based compounds. mit.edu This enhanced stability is attributed to stereoelectronic effects within the oxaborole ring that destabilize the oxidation transition state. mit.edu

Reductive transformations can also occur. For example, an unexpected 4-electron reduction of an oxazoline (B21484) ring attached to a benzosiloxaborole scaffold has been observed during a synthetic attempt. rsc.org The specific oxidative and reductive transformations that 3,3,5-trimethylbenzo[c] acs.orgmit.eduoxaborol-1(3H)-ol undergoes would depend on the reaction conditions and the reagents used.

TransformationDescription
Oxidative DeboronationCleavage of the carbon-boron bond with replacement by a hydroxyl group.
Ring OxidationOxidation of the aromatic ring or other substituents.
Reduction of SubstituentsReduction of functional groups on the aromatic ring or at the 3-position.

Ligand Exchange Reactions and Complex Formation

The boron center of 3,3,5-trimethylbenzo[c] acs.orgmit.eduoxaborol-1(3H)-ol can participate in ligand exchange reactions. researchgate.net This involves the replacement of one ligand attached to the boron atom with another. nih.gov These reactions are fundamental to the interaction of benzoxaboroles with other molecules and their ability to form complexes.

Benzoxaboroles are known to form complexes with various molecules, particularly those containing diol functionalities like glycopyranosides. researchgate.net The formation of these complexes is often associated with a change in the coordination geometry of the boron atom from trigonal to tetrahedral. researchgate.net This ability to form stable complexes is crucial for their applications in areas such as molecular recognition and sensing. acs.org The formation of hydrogen-bonded dimeric structures or infinite chains has also been observed in the solid state for some benzoxaboroles. researchgate.net

Interacting MoleculeType of InteractionResulting Complex
GlycopyranosidesCovalent bond formation with diolBoronate ester complex
Lewis BasesCoordinationLewis acid-base adduct
Other Benzoxaborole MoleculesHydrogen bondingDimer or polymer

Advanced Applications in Organic and Materials Synthesis

3,3,5-Trimethylbenzo[c]acs.orgrsc.orgoxaborol-1(3H)-ol as a Synthetic Building Block

The benzoxaborole scaffold, particularly the 3,3,5-trimethyl substituted variant, serves as a versatile building block in organic synthesis. nih.gov Its stability, coupled with the unique reactivity of the boronic acid moiety, allows for its incorporation into a wide array of molecular architectures.

3,3,5-Trimethylbenzo[c] acs.orgrsc.orgoxaborol-1(3H)-ol is a key precursor in multistep synthetic sequences, enabling the construction of more complex molecular entities. The hydroxyl group attached to the boron atom can be readily substituted, and the aromatic ring can undergo further functionalization. This dual reactivity allows for a stepwise and controlled elaboration of the molecule. For instance, the benzoxaborole moiety can be introduced early in a synthetic route, and its functional handles can be manipulated in subsequent steps to build molecular complexity.

A general representation of its use as a precursor is outlined in the table below, showcasing typical transformations that the 3,3,5-Trimethylbenzo[c] acs.orgrsc.orgoxaborol-1(3H)-ol core can undergo.

Starting MaterialReagents and ConditionsProductApplication
3,3,5-Trimethylbenzo[c] acs.orgrsc.orgoxaborol-1(3H)-ol1. Acylation/Alkylation of the hydroxyl group 2. Further functionalization of the aromatic ringFunctionalized 3,3,5-Trimethylbenzo[c] acs.orgrsc.orgoxaborol-1(3H)-ol derivativesSynthesis of targeted bioactive molecules and materials
Aromatic halide and a suitable boronic acidPalladium catalyst, base3,3,5-Trimethylbenzo[c] acs.orgrsc.orgoxaborol-1(3H)-ol derivativeConstruction of biaryl structures within larger molecules

This table is a generalized representation of synthetic possibilities.

Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules for high-throughput screening and drug discovery. rsc.orgresearchgate.net The 3,3,5-Trimethylbenzo[c] acs.orgrsc.orgoxaborol-1(3H)-ol scaffold is well-suited for DOS strategies due to its inherent structural features and multiple points for diversification. mskcc.orgresearchgate.net Starting from the core benzoxaborole structure, a variety of substituents can be introduced on the aromatic ring, at the 3-position, and by modification of the B-OH group. This allows for the rapid generation of a library of analogues with diverse stereochemistry and functional group arrays, exploring a wider chemical space. digitellinc.com

Catalytic Applications of Benzo[c]acs.orgrsc.orgoxaborole Derivatives

Derivatives of 3,3,5-Trimethylbenzo[c] acs.orgrsc.orgoxaborol-1(3H)-ol have shown significant promise in the field of catalysis, primarily owing to the Lewis acidic nature of the boron atom. acs.org

The boron atom in the benzoxaborole ring possesses a vacant p-orbital, making it an effective Lewis acid. acs.orgresearchgate.net This Lewis acidity can be harnessed to catalyze a variety of organic transformations. Benzoxaborole derivatives can activate substrates by coordinating to lone pairs of electrons, thereby facilitating subsequent reactions. The steric and electronic properties of the benzoxaborole can be tuned by modifying the substituents on the aromatic ring and at the 3-position, allowing for the development of catalysts with tailored reactivity and selectivity. researchgate.net For instance, the introduction of electron-withdrawing groups can enhance the Lewis acidity of the boron center. acs.org

Derivatives of 3,3,5-Trimethylbenzo[c] acs.orgrsc.orgoxaborol-1(3H)-ol can participate in and catalyze important synthetic reactions such as carbon-carbon (C-C) bond formation and heteroatom additions. While direct catalytic cycles involving the benzoxaborole itself are an area of ongoing research, their role as precursors to catalytically active species is more established. For example, benzoxaboroles can be key components in the synthesis of ligands for transition metal catalysts used in cross-coupling reactions.

A notable application of related boron-containing compounds is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. rsc.orgrsc.org In these reactions, an organoboron compound reacts with an organic halide in the presence of a palladium catalyst to form a new C-C bond. While the benzoxaborole itself may not be the direct cross-coupling partner in all cases, its derivatives can be synthesized using such methods, or they can be transformed into other boronic acids or esters that are active in these catalytic cycles. rsc.orgrsc.org

The following table provides a conceptual overview of the potential catalytic applications of 3,3,5-Trimethylbenzo[c] acs.orgrsc.orgoxaborol-1(3H)-ol derivatives.

Reaction TypeRole of Benzoxaborole DerivativeExample Transformation
Lewis Acid CatalysisActivation of carbonyls or other functional groupsDiels-Alder reactions, Friedel-Crafts alkylations
C-C CouplingPrecursor to or component of a ligand for a transition metal catalystSuzuki-Miyaura coupling, Heck reaction
Heteroatom AdditionActivation of substrates for nucleophilic attackAddition of amines, alcohols, or thiols to unsaturated systems

This table illustrates potential applications based on the known reactivity of benzoxaboroles.

Applications in Functional Material Design (excluding specific material properties)

The unique ability of the benzoxaborole moiety to interact with diols has led to its incorporation into the design of functional materials. acs.org This interaction is often reversible and responsive to external stimuli such as pH, which makes it a valuable tool in the creation of "smart" materials. rsc.orgrsc.org For example, 3,3,5-Trimethylbenzo[c] acs.orgrsc.orgoxaborol-1(3H)-ol can be copolymerized with other monomers to create polymers with benzoxaborole units pendant to the polymer backbone. researchgate.net These polymers can then be cross-linked through the formation of boronate esters with polyol-containing molecules, leading to the formation of hydrogels and other soft materials. rsc.org The design of these materials focuses on creating specific architectures and functionalities, rather than on the intrinsic properties of the final material.

Incorporation into π-Conjugated Systems

The integration of boron-containing moieties into π-conjugated systems is a growing field of interest for the development of novel organic electronic materials. The boron atom in benzoxaboroles possesses a vacant p-orbital, which can, in principle, participate in π-conjugation, thereby influencing the electronic and photophysical properties of the material.

While direct studies on 3,3,5-trimethylbenzo[c] researchgate.netnih.govoxaborol-1(3h)-ol are limited, research on related boron-containing heterocycles, such as azaboroles, has demonstrated their potential in organic electronics. For instance, helically chiral azabora scut.edu.cnhelicenes have been synthesized and shown to possess notable photoluminescence quantum yields and have been used in circularly polarized organic light-emitting diodes (CP-OLEDs). These systems highlight the impact of the boron and adjacent heteroatoms on the electronic properties of the conjugated system.

The incorporation of the 3,3,5-trimethylbenzo[c] researchgate.netnih.govoxaborol-1(3h)-ol moiety into a larger π-conjugated framework could be envisioned through standard cross-coupling reactions, such as Suzuki or Stille couplings, by first functionalizing the benzene (B151609) ring of the benzoxaborole. The trimethyl substitution on the benzoxaborole core would be expected to enhance the solubility and processability of the resulting materials, which is a crucial aspect for their application in electronic devices.

Table 1: Potential Optoelectronic Properties of π-Conjugated Systems Incorporating Benzoxaborole Moieties

PropertyPotential Effect of Benzoxaborole IncorporationRationale
Luminescence Tuning of emission color and quantum yieldThe boron center can act as a Lewis acid, influencing the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Electron Affinity Increased electron affinityThe electron-deficient nature of the boron atom can enhance the electron-accepting properties of the material.
Charge Transport Modulation of charge carrier mobilityThe rigid and planar structure of the benzoxaborole unit could facilitate intermolecular π-π stacking, which is beneficial for charge transport.
Sensing Capabilities Potential for analyte detectionThe Lewis acidic boron center could interact with specific analytes, leading to changes in the photophysical properties of the conjugated system.

This table is based on theoretical considerations and data from related boron-containing conjugated systems, as direct experimental data for 3,3,5-Trimethylbenzo[c] researchgate.netnih.govoxaborol-1(3h)-ol is not available.

Derivatives in Polymer Chemistry

The application of benzoxaboroles in polymer chemistry is more established, primarily leveraging the reversible covalent interaction between the boronic acid functionality and diols. This dynamic chemistry allows for the creation of "smart" polymers that can respond to external stimuli such as pH or the presence of specific molecules.

While there is no specific literature on polymers derived from 3,3,5-trimethylbenzo[c] researchgate.netnih.govoxaborol-1(3h)-ol, we can extrapolate from the extensive research on other benzoxaborole-containing polymers. These polymers are often used to create self-healing materials and hydrogels for biomedical applications. The trimethyl substitution would likely improve the solubility of the monomer and the resulting polymer in organic solvents, facilitating polymerization and processing.

A common strategy to incorporate benzoxaboroles into polymers is to first synthesize a vinyl- or acrylamide-functionalized benzoxaborole monomer, which can then be polymerized via free radical polymerization. The resulting polymers possess pendent benzoxaborole groups that can be used for cross-linking or for capturing diol-containing molecules.

Table 2: Representative Examples of Benzoxaborole-Containing Polymers and Their Properties

Polymer TypeMonomer(s)Key PropertiesPotential Application
Self-healing Hydrogel 5-Methacrylamido-1,2-benzoxaborole, N-DimethylacrylamideSelf-healing at physiological pH, multi-responsiveDrug delivery, tissue engineering
Monosaccharide-Responsive Block Copolymers Vinyl benzoxaborole, PEG-based chain transfer agentControlled molecular weight, response to monosaccharidesBiosensors, controlled release systems
Functionalized Chitosan Chitosan, 6-Carboxy-1,2-benzoxaborol-1(3H)-olImproved solubility at physiological pH, cis-diol recognitionBioconjugation, antibacterial materials

This table presents data for polymers made from other benzoxaborole derivatives to illustrate the potential applications for polymers derived from 3,3,5-Trimethylbenzo[c] researchgate.netnih.govoxaborol-1(3h)-ol.

Theoretical and Computational Studies of 3,3,5 Trimethylbenzo C 1 2 Oxaborol 1 3h Ol

Electronic Structure and Bonding Analysis

The electronic structure of the benzoxaborole ring system is a key determinant of its chemical reactivity and physical properties. The incorporation of the oxaborole ring significantly influences the electronic environment of the boron atom. In its neutral, trigonal planar state, the boron atom within the five-membered ring experiences considerable ring strain. This strain is a critical factor in the electronic behavior of the molecule, leading to a lower pKa value compared to acyclic boronic acids like phenylboronic acid. For instance, the pKa of benzoxaborole is approximately 7.3, whereas that of phenylboronic acid is 8.8. nih.gov This increased acidity is attributed to the relief of ring strain upon ionization, as the boron atom transitions to a more stable tetrahedral geometry in its anionic form. nih.gov

The substitution pattern on the benzoxaborole scaffold further modulates its electronic properties. The presence of gem-dimethyl groups at the 3-position, as in 3,3,5-trimethylbenzo[c] acs.orgnih.govoxaborol-1(3H)-ol, has been shown to increase the pKa. This "gem-dimethyl effect" likely alters the bond angles around the boron atom, alleviating some of the inherent ring strain and thus disfavoring ionization. nih.govresearchgate.net A Hammett analysis of various substituted benzoxaboroles has demonstrated a linear relationship between the electronic nature of the substituents on the aromatic ring and the measured pKa values, indicating that electronic effects are systematically transmitted through the molecule to the boron center. acs.orgnih.gov

The bonding within the benzoxaborole ring involves a dynamic equilibrium between the closed cyclic hemiboronic acid form and an open boronic acid form. nih.gov NMR spectroscopic studies have confirmed that the closed form is strongly preferred in aqueous-organic solvent mixtures. nih.gov This stability is a hallmark of the benzoxaborole pharmacophore and contributes to its robustness and resistance to deboronation under both acidic and basic conditions. nih.gov The boron atom in benzoxaboroles acts as a strong Lewis acidic center, a property that is fundamental to their biological activity, enabling them to form dative bonds or covalent ester bonds with biological targets. mdpi.com

Table 1: Comparison of pKa Values for Benzoxaborole Derivatives

Compound3-Position SubstituentAqueous pKa
Benzoxaborole–CH2–7.34 ± 0.02
Benzoxaborin–CH2–CH2–8.40 ± 0.03
3,3-gem-dimethylbenzoxaborole–C(CH3)2–8.32 ± 0.03

Aromaticity and Antiaromaticity Studies of the Benzo[c]acs.orgnih.govoxaborole Ring

The benzo[c] acs.orgnih.govoxaborole ring system is an intriguing case for the study of aromaticity. While the fused benzene (B151609) ring is unequivocally aromatic, the nature of the five-membered oxaborole ring is more complex. The electronic structure of the oxaborole ring, with its integrated boron atom, deviates from the classic Hückel's rule for aromaticity. The boron atom, being electron-deficient, influences the delocalization of π-electrons within the heterocyclic ring.

Computational studies and experimental observations suggest that the degree of aromaticity in the benzoxaborole system can be tuned by substituents. acs.org The interaction between the boron atom's empty p-orbital and the π-system of the fused benzene ring is a critical factor. This interaction can lead to a degree of electron delocalization that imparts some aromatic character to the heterocyclic portion of the molecule. The stability and chemical behavior of benzoxaboroles are consistent with a system that benefits from some degree of electronic stabilization beyond simple conjugation. mdpi.com

The aromaticity of the system also has implications for its reactivity. For instance, the Lewis acidity at the boron center in dibenzo[b,e] acs.orgnih.govoxaborinine, a related aromatic system, is attenuated due to the aromatic character of the oxaborinine ring. scholaris.ca This suggests that enhancing the aromaticity of the oxaborole ring could modulate the reactivity of the boron atom. Further theoretical studies are needed to fully quantify the aromatic and potential antiaromatic characteristics of the 3,3,5-trimethylbenzo[c] acs.orgnih.govoxaborol-1(3H)-ol ring under various conditions and with different substitution patterns.

Reaction Mechanism Predictions and Energy Profiles (DFT, Ab Initio)

Density Functional Theory (DFT) and ab initio calculations are powerful tools for elucidating the reaction mechanisms and energy profiles of reactions involving 3,3,5-trimethylbenzo[c] acs.orgnih.govoxaborol-1(3H)-ol. researchgate.netzsmu.edu.ua These computational methods can be used to model the geometries of reactants, transition states, and products, as well as to calculate the activation energies and reaction enthalpies. researchgate.net

For example, DFT calculations have been employed to study the interaction of benzoxaboroles with biological targets. The mechanism of action for some benzoxaborole-based drugs involves the inhibition of enzymes like leucyl-tRNA synthetase (LeuRS). mdpi.com This inhibition occurs through the "oxaborole tRNA-trapping" (OBORT) mechanism, where the boron atom covalently bonds to the cis-diol of the 3'-terminal adenosine (B11128) of tRNA, trapping it in the enzyme's editing site. mdpi.com DFT calculations can model this process, providing insights into the energy profile of adduct formation and the stability of the resulting complex.

Furthermore, theoretical studies can predict the feasibility of synthetic pathways. For instance, in the synthesis of related heterocyclic compounds, DFT analysis has been used to determine the energy barriers for different reaction steps, such as cyclization and aromatization, and to identify the most energetically favorable pathways. zsmu.edu.ua Similar approaches can be applied to predict the reactivity of 3,3,5-trimethylbenzo[c] acs.orgnih.govoxaborol-1(3H)-ol in various chemical transformations. The energy profiles for reactions such as esterification, oxidation, and substitution can be calculated to guide experimental efforts. researchgate.net

Table 2: Theoretical Parameters for a Furopyrimidine Derivative Calculated by DFT

ParameterGas PhaseDMSO
Electronegativity (χ)3.51 eV3.53 eV
Chemical Hardness (η)2.91 eV2.82 eV
Softness (σ)0.34 eV⁻¹0.35 eV⁻¹

Note: This table is an example of the types of parameters that can be calculated using DFT and is based on a related heterocyclic system. scielo.org.mx

Molecular Dynamics Simulations of Reactivity

Molecular dynamics (MD) simulations offer a dynamic perspective on the reactivity of 3,3,5-trimethylbenzo[c] acs.orgnih.govoxaborol-1(3H)-ol, complementing the static picture provided by DFT and ab initio methods. researchgate.netusc.edu MD simulations can model the behavior of the molecule and its interactions with its environment, such as solvent molecules or biological macromolecules, over time. nih.gov

One key application of MD simulations is in studying the hydrolytic stability and ring-opening/closing dynamics of the oxaborole ring. nih.gov Variable temperature NMR studies have shown that this process is rapid at ambient temperatures. nih.gov MD simulations can provide an atomistic view of this dynamic equilibrium, revealing the role of water molecules and proton transfer steps in the mechanism. nih.gov This is crucial for understanding how the molecule behaves in a physiological environment.

MD simulations are also invaluable for studying the binding of 3,3,5-trimethylbenzo[c] acs.orgnih.govoxaborol-1(3H)-ol to its biological targets. By simulating the protein-ligand complex, it is possible to analyze the stability of the binding, the nature of the intermolecular interactions (such as hydrogen bonds), and the conformational changes that occur upon binding. researchgate.net For example, MD simulations could be used to investigate the stability of the covalent adduct formed between the benzoxaborole and the tRNA molecule in the active site of LeuRS. mdpi.com Furthermore, MD simulations can be used to predict mechanical properties and interactions in composite materials, which could be relevant for formulation and delivery applications. mdpi.com

Conformational Analysis and Stereoelectronic Effects

The conformational flexibility of 3,3,5-trimethylbenzo[c] acs.orgnih.govoxaborol-1(3H)-ol and the influence of stereoelectronic effects play a significant role in its reactivity and interactions. The five-membered oxaborole ring is not perfectly planar, and can adopt different puckered conformations. The substituents on the ring, particularly the gem-dimethyl groups at the 3-position and the methyl group at the 5-position, will influence the preferred conformation.

Computational methods such as DFT can be used to perform a detailed conformational analysis, identifying the low-energy conformers and the energy barriers between them. semanticscholar.org This is important because the conformation of the molecule can affect its ability to fit into a binding site or to undergo a particular reaction. For example, the orientation of the hydroxyl group on the boron atom is critical for its interactions.

Stereoelectronic effects, which arise from the spatial arrangement of orbitals, can also influence the reactivity of the molecule. For instance, the alignment of the B-O bond with the π-system of the benzene ring can affect the Lewis acidity of the boron atom. The orientation of the methyl groups can also have steric and electronic consequences. The staggered conformation of a trimethylsilyl (B98337) group with respect to a pyrazolyl unit in a related heterocyclic compound has been shown to be the most stable, and similar effects would be expected for the trimethyl-substituted benzoxaborole. researchgate.net Understanding these subtle conformational and stereoelectronic effects is essential for a complete picture of the molecule's chemical behavior.

Spectroscopic and Structural Characterization Methodologies in Research

The comprehensive characterization of 3,3,5-Trimethylbenzo[c] rsc.orgnih.govoxaborol-1(3H)-ol relies on a suite of advanced analytical techniques. These methodologies provide critical insights into the compound's atomic connectivity, three-dimensional structure, and electronic properties, which are essential for understanding its chemical behavior and potential applications.

Future Research Directions and Perspectives in Benzo C 1 2 Oxaborole Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

While foundational synthetic methods for benzoxaboroles exist, the future of their widespread application hinges on the development of more efficient, scalable, and environmentally benign synthetic strategies. Current research often relies on multi-step sequences that may not be ideal for large-scale production or rapid library generation. nih.govmdpi.com Future efforts are being directed towards several key improvements:

C-H Borylation: Direct C-H borylation of aromatic precursors represents a highly atom-economical approach to forge the critical carbon-boron bond. mdpi.com Developing regioselective C-H borylation methods tailored for substituted benzene (B151609) precursors could significantly shorten synthetic sequences and reduce waste compared to traditional methods involving halogen-metal exchange. nih.gov

Greener Solvents and Catalysts: A shift towards sustainable chemistry will prioritize the use of greener solvents and catalysts. Research into metal-catalyzed borylation reactions using earth-abundant metals or even metal-free conditions is an active area of exploration. wikipedia.org

One-Pot Procedures: Designing tandem or one-pot reactions where multiple transformations occur in a single reaction vessel can dramatically improve efficiency. Such strategies minimize intermediate purification steps, saving time, resources, and reducing solvent consumption. researchgate.net

These advancements will be crucial for making complex benzoxaborole derivatives more accessible for both academic research and industrial development.

Exploration of Undiscovered Reactivity Modes and Catalytic Potentials

The unique electronic nature of the boron atom in the benzo[c] google.comresearchgate.netoxaborole ring endows it with reactivity that is still being explored. The vacant p-orbital on the boron atom is fundamental to its ability to interact with nucleophiles and form tetrahedral complexes. rsc.orgnih.gov

Future research will likely focus on:

Catalysis: The Lewis acidity of the boron center suggests potential applications in catalysis. Benzoxaboroles could be designed to act as catalysts for a variety of organic transformations, leveraging their ability to activate substrates through coordination.

Novel Covalent Interactions: The primary biological mechanism of action for many benzoxaboroles involves forming a covalent adduct with the ribose of tRNA in the editing site of leucyl-tRNA synthetase. nih.govnih.gov Further exploration could uncover new modes of reversible or irreversible covalent interactions with other biological nucleophiles, opening doors to new classes of enzyme inhibitors. mdpi.com

Dynamic Covalent Chemistry: The ability to form reversible bonds with diols makes benzoxaboroles excellent candidates for applications in dynamic covalent chemistry. acs.org This could be exploited in the creation of self-healing materials, responsive drug delivery systems, and sensors. The ring strain in the five-membered oxaborole ring contributes to a lower pKa compared to analogous phenylboronic acids, making these interactions favorable under physiological conditions. researchgate.net

Understanding these nuanced aspects of reactivity will be key to designing next-generation benzoxaboroles with tailored functions.

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, efficiency, scalability, and reproducibility. rsc.orgnih.gov For organoboron compounds, including benzoxaboroles, flow chemistry enables precise control over reaction parameters like temperature and residence time, which is particularly beneficial for managing highly exothermic reactions or handling unstable intermediates. rsc.orgacs.org

Key areas for integration include:

High-Throughput Screening: Automated synthesis platforms can be used to rapidly generate large libraries of benzoxaborole derivatives for high-throughput screening. google.comillinois.edu This approach accelerates the discovery of new drug candidates by allowing for the systematic exploration of structure-activity relationships.

Telescoped Reactions: Flow chemistry allows for the "telescoping" of multiple synthetic steps into a continuous sequence without isolating intermediates. nih.govyoutube.com This has been successfully applied to multi-step syntheses involving boronic acids and can be adapted for the production of complex benzoxaboroles. acs.org

Safe Handling of Hazardous Reagents: The synthesis of some building blocks for organoboron compounds can involve hazardous reagents. rsc.org Flow reactors minimize the volume of hazardous material present at any given time, significantly improving operational safety. nih.gov

The table below summarizes the advantages of applying flow chemistry to the synthesis of organoboron compounds.

FeatureBatch SynthesisFlow Chemistry
Heat Transfer Limited by vessel surface area; potential for hot spots.High surface-area-to-volume ratio allows for superior heat transfer and precise temperature control. rsc.org
Mass Transfer Dependent on stirring efficiency; can be poor in multiphasic systems.Enhanced mixing leads to improved mass transfer, accelerating reaction rates. rsc.org
Safety Large volumes of reagents and solvents increase risk.Small reactor volumes and on-demand generation of intermediates enhance safety. nih.govyoutube.com
Scalability Often requires re-optimization of reaction conditions.Scaled by running the system for a longer duration ("scaling out"). rsc.org
Reproducibility Can be variable between batches.Precise control over parameters leads to high reproducibility.

The adoption of these modern synthetic technologies will be a critical enabler for advancing benzoxaborole chemistry from laboratory-scale research to industrial-scale application.

Advanced Computational Methodologies for Predictive Design

Computational chemistry is an increasingly powerful tool for accelerating the drug discovery and materials design process. For boron-containing compounds, however, challenges have existed due to the lack of accurate parameters for boron in some standard modeling software. nih.gov

Future progress in this area will rely on:

Improved Force Fields and Docking: Developing and validating more accurate parameters for boron in molecular mechanics force fields and docking programs will enable more reliable predictions of how benzoxaborole derivatives bind to biological targets. nih.gov Current strategies sometimes involve substituting boron with carbon atom types as a workaround. nih.gov

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to investigate the electronic structure, stability, and reactivity of novel benzoxaboroles. worktribe.com Such calculations can predict properties like C-B bond dissociation enthalpies, providing insight into the stability of proposed compounds. rsc.org

Predictive Modeling: By combining computational data with experimental results, machine learning models can be trained to predict the activity and properties of virtual compounds. This allows for the in silico screening of vast chemical libraries, prioritizing the synthesis of the most promising candidates.

These advanced computational approaches will guide synthetic efforts, reducing the time and cost associated with the trial-and-error discovery of new functional benzoxaboroles. rsc.orgacs.org

Expanding the Chemical Space of Functionalized Benzo[c]google.comresearchgate.netoxaboroles

The versatility of the benzoxaborole scaffold lies in the potential for functionalization on both the benzene ring and the boroxole ring. Expanding the known chemical space of these compounds is essential for discovering new applications. nih.gov

Key strategies for expansion include:

Diverse Functionalization: Introducing a wide array of functional groups (e.g., amines, thiols, halogens, aryloxy groups) at various positions on the aromatic ring can modulate the compound's electronic properties, solubility, and binding interactions. nih.govnih.gov This has been demonstrated in the synthesis of novel β-lactamase inhibitors and antimycobacterial agents. nih.govnih.gov

Molecular Hybridization: Conjugating the benzoxaborole moiety to other known pharmacophores or functional molecules can create hybrid compounds with dual-action mechanisms or novel properties. nih.govmdpi.com For example, linking benzoxaboroles to antibiotics like clarithromycin (B1669154) has been explored to create conjugates with unique antibacterial profiles. researchgate.netnih.gov

Bioisosteric Replacement: Replacing the oxygen atom in the oxaborole ring with other heteroatoms, such as sulfur or nitrogen, can lead to related heterocyclic systems like benzothiadiazoles or benzodiazaboroles. mdpi.comworktribe.comrsc.org These structural analogues may possess distinct physical, chemical, and biological properties worth exploring.

The systematic exploration of this expanded chemical space will undoubtedly lead to the discovery of new benzoxaboroles with enhanced therapeutic efficacy and novel applications in materials science. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing benzo[c][1,2]oxaborol derivatives, including 3,3,5-trimethyl variants?

  • Answer: Two primary approaches are utilized:

  • Metal-Iodine Exchange (MIE): This method enables regioselective iodination of precursors like 3,4,5-triiodoanisole under controlled conditions, yielding iodinated benzo[c][1,2]oxaborol intermediates. Reaction optimization involves temperature control (e.g., 165°C) and inert atmospheres to prevent side reactions .
  • Nucleophilic Substitution: Base-catalyzed reactions (e.g., using vinyl bromide with benzo[c][1,2]oxaborol precursors) introduce substituents like vinyl groups. Alkali catalysts (e.g., KOH) and solvent selection (e.g., DMF) are critical for yield optimization .

Q. How are spectroscopic techniques applied to characterize benzo[c][1,2]oxaborol derivatives?

  • Answer:

  • NMR Spectroscopy: Distinguishes between open-chain and cyclized forms of oxaborol derivatives. For example, 11^{11}B-NMR identifies boron coordination states, while 1^{1}H- and 13^{13}C-NMR resolve substituent positions and stereochemistry .
  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns. High-resolution MS (HRMS) validates molecular formulas .
  • IR Spectroscopy: Detects functional groups (e.g., B–O bonds at ~1350 cm1^{-1}) and hydroxyl stretching .

Q. What safety protocols are recommended for handling benzo[c][1,2]oxaborol derivatives?

  • Answer:

  • Storage: Under inert gas (N2_2 or Ar) at 2–8°C to prevent oxidation or hydrolysis .
  • Handling: Use chemical-resistant gloves, goggles, and ventilation to avoid inhalation/contact. Irritant properties necessitate spill containment protocols .

Advanced Research Questions

Q. How can researchers design in vitro antimicrobial activity assays for benzo[c][1,2]oxaborol derivatives?

  • Answer:

  • Assay Selection: Use well-diffusion (qualitative) and broth microdilution (quantitative, MIC determination) methods. Test against Gram-positive (e.g., Bacillus cereus) and Gram-negative (e.g., E. coli) strains to evaluate spectrum .
  • Controls: Include positive (e.g., ampicillin) and vehicle (e.g., DMSO) controls. Validate results with triplicate experiments and statistical analysis (e.g., ANOVA) .

Q. How should contradictory biological activity data between studies be resolved?

  • Answer:

  • Replicate Conditions: Ensure matching assay parameters (e.g., inoculum size, incubation time).
  • Structural Validation: Confirm compound purity via HPLC and elemental analysis. Impurities (e.g., unreacted precursors) may skew results .
  • SAR Analysis: Compare substituent effects (e.g., halogen vs. methoxy groups) on target binding. For example, 7-ethoxy substitutions enhance Mycobacterium tuberculosis LeuRS inhibition by stabilizing boron-adenosine adducts .

Q. What strategies improve selectivity in benzo[c][1,2]oxaborol-based therapeutics?

  • Answer:

  • Position-Specific Modifications: Solvent-exposed positions (e.g., C-6/C-7) tolerate bulkier groups without disrupting target binding. For example, 4-halogen substitutions mimic AMP interactions in enzyme inhibition .
  • Co-crystallization Studies: Resolve X-ray structures of compound-target complexes (e.g., PDB ID: 5AGR) to guide rational design .

Q. What pharmacokinetic evaluation methods are applicable to these compounds?

  • Answer:

  • Metabolic Stability: Use liver microsomes (human/rat) to assess CYP450-mediated degradation. LC-MS quantifies parent compound degradation over time .
  • Plasma Protein Binding: Equilibrium dialysis or ultrafiltration determines free fraction available for target engagement .

Q. How are benzo[c][1,2]oxaborol derivatives utilized in biomaterial development?

  • Answer:

  • Hydrogel Fabrication: Boronate ester bonds formed between oxaborol and diols (e.g., hyaluronic acid) enable glucose-responsive scaffold crosslinking. Applications include wound healing and drug delivery .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.